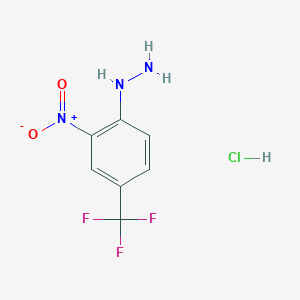
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Vue d'ensemble
Description
“(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1049748-69-7 . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The molecular weight of this compound is 257.6 . Its IUPAC name is 1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H6F3N3O2.ClH/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15;/h1-3,12H,11H2;1H .Physical And Chemical Properties Analysis
“(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a solid substance stored at ambient temperature . Its molecular weight is 257.6 .Applications De Recherche Scientifique
Comprehensive Analysis of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine Hydrochloride Applications:
Organic Synthesis
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is used as an intermediate in organic synthesis. It participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . This compound may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone, a molecule of interest due to its potential biological activities .
Pharmaceuticals
In pharmaceutical research, this compound serves as an intermediate for the preparation of biologically active azoles and aminoguanidine derivatives . These derivatives are significant due to their wide range of therapeutic applications, including antifungal, antimicrobial, and anticancer properties.
Agrochemicals
The trifluoromethyl group present in this compound is increasingly important in the development of agrochemicals. Over the last two decades, more than 50% of the pesticides launched have been fluorinated, indicating the significance of such compounds in crop protection .
Material Science
In material science, (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride can be utilized in the modification and improvement of materials like graphene oxide, which has applications in electronics, sensors, and other advanced technologies .
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that phenylhydrazine-based compounds, such as this one, can act as reductants . They may interact with their targets by donating electrons, leading to changes in the target molecules’ structure and function.
Biochemical Pathways
Phenylhydrazine-based compounds have been reported to participate in the reduction and functionalization of graphene oxide . This suggests that they may interact with biochemical pathways involving oxidation-reduction reactions.
Result of Action
Given its potential role as a reductant , it may induce changes in the redox state of its target molecules, potentially altering their function.
Propriétés
IUPAC Name |
[2-nitro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2.ClH/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15;/h1-3,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOFKTUJKVGNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B1644716.png)
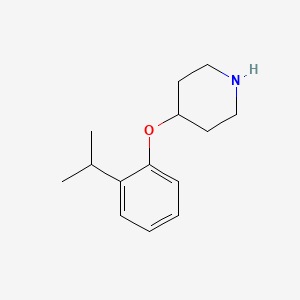
![4-Amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1644718.png)

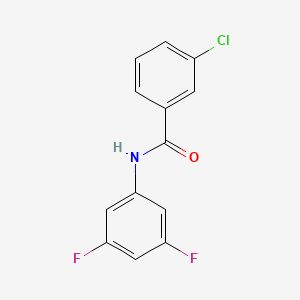
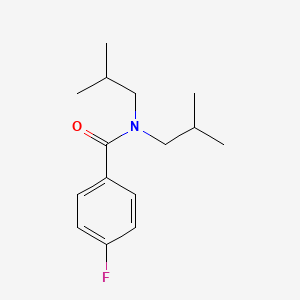

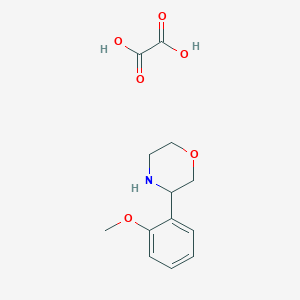
![2-[4-(2-Amino-ethyl)-phenyl]-acetamidine](/img/structure/B1644735.png)

![2,3-Dimethyl-6-(pyridin-3-YL)imidazo[2,1-B]thiazole](/img/structure/B1644757.png)

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[3-hydroxy-N-phenyl]-2-naphthalenecarboxamide](/img/structure/B1644761.png)
